![molecular formula C18H21NO3S B2527292 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide CAS No. 923457-82-3](/img/structure/B2527292.png)
4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide
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Overview
Description
4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfonyl group attached to a butanamide backbone, with additional methyl and phenyl substitutions on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide typically involves the reaction of benzylsulfonyl chloride with N-methyl-N-phenylbutanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, in antimalarial studies, the compound has been shown to inhibit the formation of β-hematin, a crucial component in the life cycle of the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
4-(benzylsulfonyl)-5-polyfluoroalkyl-ν-triazoles: These compounds share the benzylsulfonyl group but differ in their triazole backbone.
4-benzylsulfanyl chalcones: These compounds have a similar benzylsulfonyl group but are based on a chalcone structure.
Uniqueness
4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
4-(Benzylsulfonyl)-N-methyl-N-phenylbutanamide is a sulfonamide compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, highlighting its significance in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a benzylsulfonyl group attached to an N-methyl-N-phenylbutanamide backbone. Its molecular formula is C16H19NO2S and it possesses distinct chemical properties that facilitate its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can interact with enzymes, potentially leading to inhibition of critical biochemical pathways. For instance, in antimalarial studies, it has been shown to inhibit the formation of β-hematin, a component essential for the malaria parasite's lifecycle.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have demonstrated efficacy against bacterial strains and fungi.
- Antimalarial Activity : Its ability to inhibit β-hematin formation suggests potential use in treating malaria.
- Anti-inflammatory Effects : Preliminary data indicate that it may possess anti-inflammatory properties, although further research is needed to substantiate these claims.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Case Study 1 : A study evaluated the compound's effectiveness against Plasmodium falciparum, the causative agent of malaria. Results indicated significant inhibition of β-hematin formation at micromolar concentrations, suggesting its potential as a therapeutic agent in malaria treatment.
- Case Study 2 : Another research project focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Benzylsulfonyl)-5-polyfluoroalkyl-ν-triazoles | Benzylsulfonyl group with triazole backbone | Antimicrobial |
4-benzylsulfanyl chalcones | Benzylsulfanyl group based on chalcone structure | Anticancer |
This compound stands out due to its specific combination of functional groups that confer distinct reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
4-benzylsulfonyl-N-methyl-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-19(17-11-6-3-7-12-17)18(20)13-8-14-23(21,22)15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILGWNPXJNGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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